molecular formula C7H16N2 B3138167 N,N'-Bis(1-methylethyl)methanimidamide CAS No. 44843-38-1

N,N'-Bis(1-methylethyl)methanimidamide

Cat. No. B3138167
CAS RN: 44843-38-1
M. Wt: 128.22 g/mol
InChI Key: UBLPVUXFDNIPIV-UHFFFAOYSA-N
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Description

“N,N’-Bis(1-methylethyl)methanimidamide” is an amide organic compound . It is also known by its trade name and has a CAS Number of 44843-38-1 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of “N,N’-Bis(1-methylethyl)methanimidamide” is C7H16N2 . It has a molecular weight of 128.22 .


Physical And Chemical Properties Analysis

“N,N’-Bis(1-methylethyl)methanimidamide” is an off-white powder . It has a predicted boiling point of 164.5±23.0 °C and a predicted density of 0.84±0.1 g/cm3 .

Scientific Research Applications

Pharmaceutical Intermediates

“N,N’-bis(1-methylethyl)methanimidamide” can be used as pharmaceutical intermediates . It could serve as a precursor in the synthesis of various pharmaceutical compounds.

Research and Development

This compound is often used in scientific research and development . Researchers might use it to study its properties and potential applications in various fields.

Quality Control

“N,N’-Bis(1-methylethyl)methanimidamide” might be used in quality control processes . It could be used to test the effectiveness of certain analytical methods or procedures.

Safety and Hazards

“N,N’-Bis(1-methylethyl)methanimidamide” can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

properties

IUPAC Name

N,N'-di(propan-2-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)8-5-9-7(3)4/h5-7H,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLPVUXFDNIPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC=NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(1-methylethyl)methanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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